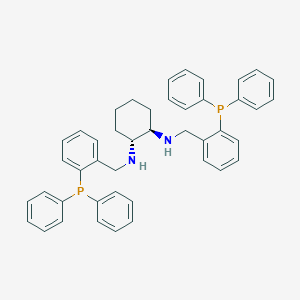

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Descripción general

Descripción

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in various catalytic reactions. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The compound has a molecular formula of C44H44N2P2 and a molecular weight of 662.78 g/mol .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.

Mode of Action

As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .

Biochemical Pathways

As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .

Pharmacokinetics

Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with 2-(diphenylphosphino)benzyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium, nickel, and other transition metals. Typical conditions involve inert atmospheres and moderate temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound are often enantiomerically pure compounds, which are valuable in pharmaceuticals and fine chemicals .

Aplicaciones Científicas De Investigación

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is widely used in scientific research for its role as a chiral ligand in asymmetric catalysis. Its applications include:

Chemistry: Used in the synthesis of enantiomerically pure compounds.

Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Aids in the development of chiral drugs.

Industry: Used in the production of fine chemicals and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

- (R,R)-DACH-phenyl Trost ligand

- (S,S)-N,N′-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine

- ®-Tol-BINAP

- (S)-T-BINAP

Uniqueness

What sets (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine apart is its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a preferred choice in asymmetric synthesis .

Propiedades

IUPAC Name |

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHPYVNBXWUKNY-NCRNUEESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447912 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174758-63-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)

![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)